molecular formula C11H17N3O B1428952 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine CAS No. 1344010-47-4

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No. B1428952
CAS RN: 1344010-47-4
M. Wt: 207.27 g/mol
InChI Key: SYHZGHIYBCXHEG-UHFFFAOYSA-N
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Description

“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine” is a compound that features a 1,2,4-oxadiazole ring, a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is often found in compounds with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is part of the compound’s structure, has been extensively studied for its potential as an anti-infective agent. Research indicates that diversely substituted 1,2,4-oxadiazoles exhibit significant anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds have been synthesized with the intention of overcoming the resistance that microorganisms have developed against current treatment regimens .

Drug Discovery

In drug discovery, the nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles are of particular interest due to their versatility. The compound could be used to create new chemical entities that act against resistant microorganisms, addressing the urgent need for novel therapeutic agents .

Molecular Docking Studies

The compound’s structure allows for its use in molecular docking studies to predict the interaction with biological targets. For instance, 1,2,4-oxadiazoles have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain, which is a promising target for the mode of action against Chagas disease .

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules often involves the creation of complex structures that include 1,2,4-oxadiazole rings. The compound could serve as a precursor or intermediate in the synthesis of such molecules, which have a wide range of pharmacological activities .

Agriculture

1,2,4-Oxadiazoles have been identified as having potential applications in agriculture. They can act as plant protection agents with herbicidal, insecticidal, and fungicidal activity. The compound could be explored for its efficacy in protecting crops from various pathogens and pests .

Conducting Systems

The 1,2-diazole fragment present in the molecule acts as an electron-withdrawing group, which is widely used in various types of conducting systems. This property could be harnessed to increase the quantum yield of fluorescence and improve the stability of molecules in applications such as organic light-emitting diodes (OLEDs) .

Antineoplastic and Anticancer Properties

Compounds containing the 1,2,4-oxadiazole ring have shown promise in the treatment of cancer. Their potential antineoplastic and anticancer properties make them valuable candidates for further research and development in oncology .

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory properties of 1,2,4-oxadiazole derivatives have been documented. This suggests that the compound could be investigated for its potential use in managing pain and inflammation, possibly leading to the development of new pain relievers .

Mechanism of Action

While the specific mechanism of action for “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine” is not mentioned in the retrieved documents, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound, with its 1,2,4-oxadiazole ring, could be a part of such future research directions.

properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h7-9H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZGHIYBCXHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC(=NO2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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